Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate

Description

Systematic IUPAC Nomenclature and Structural Representation

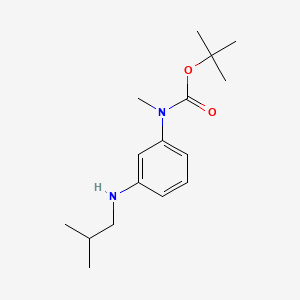

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for carbamate functional groups and substituted aromatic systems. According to chemical database sources, the systematic name "tert-butyl N-methyl-N-[3-(2-methylpropylamino)phenyl]carbamate" provides the most comprehensive structural description. This nomenclature clearly identifies the tert-butyl group attached to the carbamate oxygen, the N-methyl substitution on the carbamate nitrogen, and the 3-(2-methylpropylamino)phenyl substituent that defines the aromatic portion of the molecule.

The structural representation reveals a carbamate functional group (-NHCOO-) as the central chemical motif, with the tert-butyl ester group providing stability and protection characteristics typical of carbamate chemistry. The phenyl ring bears substitution at the meta position (3-position) with an isobutylamino group, while the carbamate nitrogen carries a methyl substituent. This structural arrangement places the compound within the broader category of substituted phenylcarbamates, which are known for their utility in organic synthesis and pharmaceutical applications.

Alternative systematic nomenclature formats include "Carbamic acid, N-methyl-N-[3-[(2-methylpropyl)amino]phenyl]-, 1,1-dimethylethyl ester," which follows the carbamic acid derivative naming convention. This naming approach emphasizes the carbamic acid backbone with detailed specification of all substituent groups, providing an equally valid but differently formatted systematic name that appears in various chemical literature sources.

| Nomenclature System | Systematic Name |

|---|---|

| IUPAC Standard | tert-butyl N-methyl-N-[3-(2-methylpropylamino)phenyl]carbamate |

| Carbamic Acid Derivative | Carbamic acid, N-methyl-N-[3-[(2-methylpropyl)amino]phenyl]-, 1,1-dimethylethyl ester |

| Simplified Common | This compound |

CAS Registry Number and Regulatory Databases Cross-Referencing

The Chemical Abstracts Service registry number 1246644-45-0 serves as the unique identifier for this compound across global chemical databases and regulatory systems. This registry number provides unambiguous identification that transcends language barriers and nomenclature variations, ensuring consistent compound recognition in international chemical commerce and research activities.

Cross-referencing across major chemical databases reveals consistent recognition of this compound under the assigned Chemical Abstracts Service number. ChemicalBook database maintains comprehensive records for compound 1246644-45-0, including molecular formula C16H26N2O2, molecular weight 278.39, and MDL number MFCD11111568. The MDL number provides additional identification within the MDL Information Systems database, widely used in pharmaceutical and chemical research environments.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[3-(2-methylpropylamino)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-12(2)11-17-13-8-7-9-14(10-13)18(6)15(19)20-16(3,4)5/h7-10,12,17H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGOCQCAWQONCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC=C1)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676809 | |

| Record name | tert-Butyl methyl{3-[(2-methylpropyl)amino]phenyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246644-45-0 | |

| Record name | tert-Butyl methyl{3-[(2-methylpropyl)amino]phenyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Amine Protection

The core structural feature of this compound—a tert-butyl carbamate group—is typically introduced through protection of a secondary amine. A widely applicable method involves reacting the precursor amine, N-methyl-3-(isobutylamino)aniline, with tert-butyl chloroformate (Boc-Cl) under basic conditions.

Reaction Scheme :

Key Conditions :

Synthesis of the Precursor Amine

The intermediate N-methyl-3-(isobutylamino)aniline is synthesized through sequential functionalization:

Methylation of 3-Nitroaniline

3-Nitroaniline undergoes N-methylation using methyl iodide (CHI) in the presence of potassium carbonate (KCO) as a base:

Optimization Notes :

Reduction of Nitro Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

Alternative Reductants : Tin(II) chloride (SnCl) in hydrochloric acid.

Introduction of Isobutylamino Group

Reductive amination using isobutyraldehyde and sodium cyanoborohydride (NaBHCN) introduces the isobutylamino moiety:

Critical Parameters :

Alternative Methodologies

Ullmann-Type Coupling

A palladium-catalyzed coupling between 3-bromo-N-methylaniline and isobutylamine offers a one-step route to the intermediate amine:

Advantages :

Mitsunobu Reaction for Direct Functionalization

The Mitsunobu reaction can install the isobutylamino group onto N-methyl-3-aminophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh):

Limitations :

Comparative Analysis of Methods

| Method | Yield | Complexity | Purification Needs |

|---|---|---|---|

| Sequential Methylation/Reduction | Moderate (60–70%) | High (3 steps) | Column chromatography |

| Ullmann Coupling | High (~80%) | Moderate | Filtration, extraction |

| Mitsunobu Reaction | Low (~50%) | Low | Silica gel purification |

Key Observations :

-

The Ullmann coupling provides higher efficiency but requires specialized catalysts.

-

Traditional stepwise synthesis remains the most accessible for small-scale production.

Challenges and Optimization Strategies

Competing Reactions in Alkylation

Over-alkylation during the introduction of the isobutylamino group can generate quaternary ammonium byproducts. Mitigation strategies include:

Boc Protection Efficiency

Incomplete carbamate formation arises from steric hindrance at the N-methyl group. Solutions involve:

-

Extended reaction times (up to 12 hours).

Scalability and Industrial Relevance

Continuous Flow Synthesis

Adopting flow chemistry for the hydrogenation and Boc protection steps improves reproducibility and scalability:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl carbamate group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound Tert-butyl 3-phenylprop-2-ynylcarbamate (CAS 512785-77-2) provides a relevant structural analog for comparison . Key differences include:

| Property | Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate | Tert-butyl 3-phenylprop-2-ynylcarbamate |

|---|---|---|

| Core Structure | Phenyl ring with isobutylamino and methyl-carbamate | Phenyl ring with propynyl-carbamate |

| Functional Groups | Amino (-NH-), carbamate (-OCONH-) | Alkyne (C≡C), carbamate (-OCONH-) |

| Reactivity | Potential for hydrogen bonding; basic amino group | Alkyne enables click chemistry (e.g., Huisgen cycloaddition) |

| Solubility | Likely polar due to amino group | Less polar; dominated by alkyne and aryl |

| Hypothesized Applications | Medicinal chemistry (amine-protected intermediates) | Click chemistry substrates or polymer synthesis |

- Amino vs. Alkyne Reactivity: The isobutylamino group in the target compound may confer higher polarity and basicity, facilitating interactions in biological systems or acid-catalyzed deprotection. In contrast, the propynyl group in the analog enables alkyne-specific reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation .

- Steric and Electronic Effects : The tert-butyl group in both compounds provides steric shielding, but the methyl substitution on the carbamate in the target compound may alter hydrolysis kinetics compared to the propynyl analog.

Biological Activity

Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H22N2O2, with a molecular weight of approximately 250.34 g/mol. The structure consists of a tert-butyl group, an isobutylamino moiety, and a phenyl ring substituted with a methyl carbamate functional group, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound, researchers found that the compound significantly reduced cell death in astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a reduction in pro-inflammatory cytokines such as TNF-α and oxidative stress markers, suggesting its utility in treating neurodegenerative conditions like Alzheimer's disease .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit acetylcholinesterase. The findings revealed that this compound effectively inhibited AChE activity at low concentrations, which could enhance cholinergic neurotransmission and provide symptomatic relief in Alzheimer's patients .

Q & A

Q. What are the optimal synthetic conditions for preparing Tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate with high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butyl carbamate and substituted benzyl halides under basic conditions. Key parameters include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reaction efficiency .

- Base : Triethylamine (TEA) or sodium hydroxide to deprotonate the amine and drive the reaction .

- Temperature : Room temperature to 50°C, depending on substrate reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DCM/THF | Maximizes nucleophilicity | |

| Base | TEA | Prevents side reactions | |

| Reaction Time | 12–24 hrs | Ensures completion |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.3 ppm for 9H), aromatic protons, and carbamate carbonyl (δ ~155 ppm) .

- IR Spectroscopy : Confirms carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by:

- Temperature : Store at 2–8°C in inert atmospheres to prevent carbamate hydrolysis .

- Light : Protect from UV exposure to avoid photodegradation of the aromatic ring .

- Incompatibilities : Avoid strong acids/bases (risk of tert-butyl group cleavage) and oxidizers .

| Condition | Stability Outcome | Reference |

|---|---|---|

| Ambient Temperature | Partial degradation in >30 days | |

| Basic pH (pH >10) | Rapid hydrolysis |

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time) .

- Structural Analogues : Compare activity with derivatives (e.g., halogenated or methoxy-substituted analogs) to identify structure-activity relationships (SAR) .

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics) .

| Strategy | Example Application | Reference |

|---|---|---|

| SAR Analysis | Fluorine substitution enhances enzyme inhibition | |

| Cross-Validation | Compare in vitro and cell-based assays |

Q. What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

- Rodent Models : Rats/mice for bioavailability and metabolite profiling via LC-MS/MS .

- Dosing Routes : Intravenous (IV) vs. oral administration to assess first-pass metabolism .

- Key PK Parameters : Half-life (t½), volume of distribution (Vd), and clearance (CL) .

Q. How can computational methods predict enzyme interactions with this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in enzyme active sites .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories in GROMACS) .

- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities .

| Computational Tool | Application | Reference |

|---|---|---|

| AutoDock Vina | Initial binding pose prediction | |

| GROMACS | Stability of ligand-enzyme complexes |

Q. What strategies mitigate toxicity risks during biological studies?

- Methodological Answer :

- In Vitro Cytotoxicity Screening : Use HepG2 or HEK293 cells with MTT assays to assess IC50 values .

- Metabolite Identification : LC-HRMS to detect reactive intermediates (e.g., quinone methides) .

- Dose Optimization : Conduct sub-chronic toxicity studies in rodents to establish NOAEL (No Observed Adverse Effect Level) .

Data Contradiction Analysis

Q. Why do anti-inflammatory activity results vary across studies?

- Methodological Answer : Variations may stem from:

- Cell Line Differences : RAW264.7 macrophages vs. primary monocytes show divergent COX-2 inhibition .

- Compound Purity : Impurities >5% (e.g., unreacted starting materials) may skew bioactivity .

- Endpoint Measurement : ELISA (protein level) vs. qPCR (mRNA level) for cytokine quantification .

| Factor | Resolution Approach | Reference |

|---|---|---|

| Purity | HPLC (>98%) and NMR validation | |

| Assay Type | Use multiplex cytokine profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.